Hydroxyaminovaline

Catalog No.
S3352486
CAS No.
88244-32-0
M.F
C5H12N2O2
M. Wt
132.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hydroxyaminovaline

CAS Number

88244-32-0

Product Name

Hydroxyaminovaline

IUPAC Name

(2R)-2-amino-N-hydroxy-3-methylbutanamide

Molecular Formula

C5H12N2O2

Molecular Weight

132.16 g/mol

InChI

InChI=1S/C5H12N2O2/c1-3(2)4(6)5(8)7-9/h3-4,9H,6H2,1-2H3,(H,7,8)/t4-/m1/s1

InChI Key

USSBBYRBOWZYSB-SCSAIBSYSA-N

Canonical SMILES

CC(C)C(C(=O)NO)N

Isomeric SMILES

CC(C)[C@H](C(=O)NO)N

Hydroxyaminovaline is an organic compound classified as a derivative of valine, an essential branched-chain amino acid. Its chemical formula is C5H12N2O2C_5H_{12}N_2O_2, and it features a hydroxylamine functional group attached to the valine structure. This compound is part of a broader class of organic compounds that includes amino acids, peptides, and their analogues, specifically characterized by the presence of hydroxylamine groups which can influence their reactivity and biological properties .

Typical of amino acids and hydroxylamines. These reactions include:

  • Nucleophilic Substitution: The hydroxylamine group can act as a nucleophile, reacting with electrophiles such as carbonyl compounds.
  • Michael Addition: Hydroxyaminovaline can undergo Michael addition reactions, particularly with α,β-unsaturated carbonyl compounds.
  • Dehydration Reactions: Under acidic or basic conditions, hydroxyaminovaline may undergo dehydration to form imines or other nitrogen-containing compounds.

The kinetics and mechanisms of these reactions can vary significantly based on the pH and concentration of reactants, similar to other amino acids and derivatives .

Hydroxyaminovaline exhibits several biological activities, primarily due to its structural similarity to valine. It plays a role in:

  • Protein Synthesis: As an amino acid derivative, hydroxyaminovaline can be incorporated into proteins during translation.
  • Wound Healing: It may facilitate processes involved in tissue repair and regeneration by participating in collagen synthesis and degradation .
  • Cell Migration: Hydroxyaminovaline has been implicated in cell signaling pathways that govern cell migration, which is crucial in wound healing and cancer metastasis.

These activities suggest potential therapeutic applications in regenerative medicine and oncology.

The synthesis of hydroxyaminovaline can be achieved through various methods:

  • Direct Hydroxylation of Valine: Hydroxylamine can be reacted with valine under specific conditions to introduce the hydroxylamine group.
  • Enzymatic Methods: Utilizing enzymes such as hydroxylases that catalyze the conversion of valine derivatives into hydroxylated forms.
  • Chemical Modification: Starting from other amino acids or derivatives, hydroxyaminovaline can be synthesized through multi-step chemical transformations involving protection-deprotection strategies .

Hydroxyaminovaline has several applications in various fields:

  • Pharmaceutical Development: Its unique structure allows it to serve as a lead compound for designing new drugs targeting specific biological pathways.
  • Biotechnology: Used in recombinant DNA technology for producing modified proteins with enhanced properties.
  • Nutraceuticals: Potentially beneficial as a dietary supplement due to its role in protein metabolism and muscle recovery.

Studies on hydroxyaminovaline interactions focus on its ability to bind with various biological molecules:

  • Proteins: It may interact with enzymes and receptors, influencing their activity.
  • Nucleic Acids: Hydroxylamine derivatives have been shown to react with nucleic acids, potentially affecting genetic material stability .
  • Cellular Components: Investigations into how hydroxyaminovaline affects cellular signaling pathways are ongoing, particularly concerning its role in cell migration and proliferation.

Hydroxyaminovaline shares structural similarities with several other compounds. Here are some notable comparisons:

CompoundStructure SimilarityUnique Features
ValineParent compoundEssential amino acid; does not have a hydroxylamine group
HydroxylysineHydroxylated variantInvolved in collagen stability; impacts structural integrity
HydroxylamineFunctional similaritySimple amine; used primarily as a reagent in organic synthesis
2-Hydroxyvaleric AcidStructural derivativeContains an additional hydroxyl group; affects solubility

Hydroxyaminovaline's uniqueness lies in its combination of properties derived from both valine and hydroxylamine functionalities, making it a candidate for specialized applications in medicinal chemistry and biochemistry .

XLogP3

-0.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

132.089877630 g/mol

Monoisotopic Mass

132.089877630 g/mol

Heavy Atom Count

9

Sequence

V

Wikipedia

Hydroxyaminovaline

Dates

Modify: 2023-07-26

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